6-Hydroxymethyl Exemestane-d3

Description

X-ray Crystallography

Single-crystal X-ray diffraction confirms the tetracyclic steroidal framework and relative stereochemistry . Key findings include:

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR data reveal:

Mass Spectrometry

High-resolution mass spectrometry (HRMS) shows:

Computational Chemistry

Density functional theory (DFT) optimizations validate the 3D conformation, particularly the orientation of the hydroxymethyl group, which sterically hinders access to the 3-ketone moiety.

Properties

Molecular Formula |

C20H24O3 |

|---|---|

Molecular Weight |

315.4 g/mol |

IUPAC Name |

(8R,9S,10R,13S,14S)-6-(hydroxymethyl)-13-methyl-10-(trideuteriomethyl)-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthrene-3,17-dione |

InChI |

InChI=1S/C20H24O3/c1-19-7-5-13(22)10-17(19)12(11-21)9-14-15-3-4-18(23)20(15,2)8-6-16(14)19/h5,7,9-10,14-16,21H,3-4,6,8,11H2,1-2H3/t14-,15-,16-,19+,20-/m0/s1/i1D3 |

InChI Key |

MNBSDZVEXCMDRX-XWURDPMBSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])[C@]12C=CC(=O)C=C1C(=C[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)CO |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)C=C(C4=CC(=O)C=CC34C)CO |

Origin of Product |

United States |

Preparation Methods

Chemical Structure and Properties

Molecular Characteristics

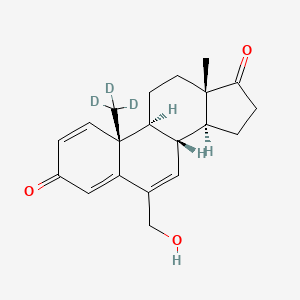

6-Hydroxymethyl Exemestane-d3 is a deuterium-labeled analogue of exemestane with the molecular formula C20H21D3O3 and a molecular weight of 315.421 g/mol. The compound contains three deuterium atoms incorporated at specific positions, typically at the methyl group (trideuteriomethyl), while maintaining the core steroidal structure of exemestane with a hydroxymethyl group at the 6-position. The IUPAC name of the compound is (8R,9S,10R,13S,14S)-6-(hydroxymethyl)-13-methyl-10-(trideuteriomethyl)-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthrene-3,17-dione. This structure allows it to function effectively as an internal standard in analytical methods while closely mimicking the behavior of the non-deuterated metabolite.

General Synthetic Approaches

Starting Materials and Precursors

The primary starting material for most synthetic routes is exemestane itself, which serves as the core structure for further modifications. Exemestane (6-methylenandrost-1,4-diene-3,17-dione) can be synthesized through established methods, including the dehydrogenation of 6-methylenandrost-4-ene-3,17-dione using oxidizing agents such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) or chloranil in the presence of suitable solvents and catalysts. Alternative starting points may include androst-4-ene-3,17-dione, which can be converted to 6-methylenandrost-4-ene-3,17-dione through reactions with triethyl orthoformate, N-methylaniline, and formaldehyde. Sources of deuterium for labeling typically include deuterium oxide (D2O), deuterated reagents such as CD3MgBr, or deuterium gas in combination with suitable catalysts for hydrogen-deuterium exchange reactions.

Chemical Synthesis Methods

Deuterium Incorporation Strategies

Several approaches exist for incorporating deuterium atoms into the exemestane structure to produce this compound. One common method involves the use of deuterated reagents in substitution reactions. Another approach utilizes catalytic hydrogen-deuterium exchange reactions, where hydrogen atoms at specific positions are exchanged with deuterium from deuterium oxide (D2O) or deuterium gas (D2) in the presence of suitable catalysts. The specific positions for deuterium incorporation in this compound are typically at the methyl group, resulting in a trideuteriomethyl group (-CD3) rather than a regular methyl group (-CH3).

Metal-Catalyzed H/D Exchange

Metal-catalyzed hydrogen-deuterium exchange represents one of the most efficient methods for incorporating deuterium into specific positions of organic molecules. This approach typically employs transition metal catalysts such as iridium, ruthenium, or platinum complexes that can activate C-H bonds and facilitate exchange with deuterium sources. For example, the use of Cp*(PMe3)Ir complexes has been demonstrated to catalyze H/D exchange in various organic substrates through iterative cycles of reversible C-H bond activation. The reaction generally proceeds under mild conditions using deuterated solvents such as acetone-d6 or deuterium oxide as the deuterium source. The advantage of this method is the potential for high deuterium incorporation at specific positions without requiring multiple synthetic steps or harsh reaction conditions.

Chemical Substitution with Deuterated Reagents

An alternative approach involves chemical substitution reactions using pre-deuterated reagents. In this method, specific functional groups in the molecule are chemically modified using reagents that already contain deuterium atoms. For example, deuterated Grignard reagents such as CD3MgBr can be used to introduce trideuteriomethyl groups at appropriate positions. This approach requires careful planning of the synthetic route to ensure that the deuterium is incorporated at the desired positions and maintained throughout subsequent synthetic steps without undesired scrambling or exchange.

Biosynthetic Approaches

Enzymatic Synthesis Methods

Biosynthetic approaches offer an alternative route to this compound through the use of enzyme-catalyzed reactions. These methods can potentially provide highly selective transformations under mild conditions. One reported approach involves a three-step process starting with glutathione (GSH) conjugation of exemestane. The process begins with the formation of GSH conjugates, followed by enzymatic modifications to produce the desired metabolite structure. The advantage of enzymatic methods is their high specificity and ability to perform transformations that might be challenging using traditional chemical synthesis.

Three-Step Biosynthetic Process

A documented biosynthetic approach for preparing deuterium-labeled exemestane metabolites involves a three-step process:

- Initial GSH conjugation reaction of exemestane or 17β-DHE

- Removal of glutamic acid from the GSH conjugates using purified γ-glutamyltranspeptidase (γ-GT)

- Subsequent removal of glycine from the cysteinylglycine conjugate using human liver cytosol (HLC) as a source of dipeptidase enzyme

This process leads to the formation of cysteine conjugates that can be further modified to yield the desired deuterium-labeled metabolites. While this specific process is described for related compounds (6-EXE-cys and 6-17β-DHE-cys), the principles may be adaptable for the preparation of this compound. The incorporation of deuterium in this approach would likely involve the use of deuterated starting materials or intermediates in the enzymatic reaction sequence.

Combined Chemical-Enzymatic Approaches

Hybrid approaches combining chemical synthesis steps with enzymatic transformations represent another strategy for preparing this compound. In such approaches, chemical synthesis might be employed for the initial preparation of exemestane and incorporation of deuterium at specific positions, while enzymatic methods could be used for selective hydroxylation at the 6-position. Alternatively, the hydroxylation might be performed chemically, followed by enzymatic modifications for further functionalization. The advantage of combined approaches is that they leverage the strengths of both chemical and enzymatic methods, potentially leading to improved yields and selectivity compared to either approach alone.

Analytical Verification Methods

Structural Characterization Techniques

Verification of successful synthesis of this compound requires comprehensive analytical characterization. Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H-NMR, 13C-NMR, and 2H-NMR (deuterium NMR), is essential for confirming the structure and the positions of deuterium incorporation. The absence of specific proton signals in the 1H-NMR spectrum, corresponding to the positions where deuterium has been incorporated, provides evidence of successful deuteration. Additionally, mass spectrometry is crucial for confirming the molecular weight and fragmentation pattern consistent with the deuterated compound. Infrared spectroscopy can provide information about functional groups, while X-ray crystallography might be employed for definitive structural determination if suitable crystals can be obtained.

Purity Assessment and Quality Control

The purity of synthesized this compound is typically assessed using high-performance liquid chromatography (HPLC) with UV detection or liquid chromatography coupled with mass spectrometry (LC-MS). For use as an internal standard in analytical methods, high purity (typically >95%) is essential. Quality control measures might include assessment of deuterium incorporation rate and position specificity, chemical purity, and stability under various storage conditions. The compound is typically characterized by its retention time in chromatographic systems, its mass spectral pattern, and its spectroscopic properties, which should be consistent with the expected structure and distinct from the non-deuterated analogue.

Mass Spectrometric Detection Parameters

Mass spectrometric detection of this compound typically employs selected reaction monitoring (SRM) mode in liquid chromatography-tandem mass spectrometry (LC-MS/MS) systems. The mass transitions monitored for the deuterated compound reflect its molecular structure and fragmentation pattern, which differ from those of the non-deuterated analogue due to the mass difference introduced by the deuterium atoms. Table 2 presents typical mass spectrometric parameters for the detection of this compound, which would be important for both verifying successful synthesis and for its subsequent application as an internal standard:

| Parameter | Value | Notes |

|---|---|---|

| Ionization Mode | Positive ESI | Electrospray ionization |

| Precursor Ion (m/z) | ~318.2 | [M+H]+ for C20H21D3O3 |

| Product Ions (m/z) | ~300.2, ~282.2, ~121.0 | Common fragment ions |

| Collision Energy | 20-30 eV | Instrument-dependent |

| Retention Time | Typically slightly earlier than non-deuterated analogue | Due to isotope effects |

These parameters would need to be optimized for specific instrument configurations and analytical methods.

Applications in Analytical Chemistry

Use as Internal Standard in Quantitative Analysis

The primary application of this compound is as an internal standard for the quantitative analysis of exemestane and its metabolites in biological samples. The compound's deuterium labeling provides a mass difference that allows it to be distinguished from the non-labeled analyte by mass spectrometry, while its chemical similarity ensures comparable extraction efficiency, chromatographic behavior, and ionization characteristics. This makes it ideal for correcting for variations in sample preparation, instrument response, and matrix effects in quantitative analyses. The use of this compound as an internal standard is particularly important in pharmacokinetic studies, therapeutic drug monitoring, and metabolism investigations related to exemestane treatment.

Metabolite Identification Studies

Challenges and Considerations in Synthesis

Deuterium Exchange Stability

One of the primary challenges in the synthesis of this compound is ensuring the stability of the deuterium label throughout the synthetic process and subsequent handling. Deuterium atoms can potentially undergo exchange with protons from protic solvents or reagents, particularly under acidic or basic conditions or at elevated temperatures. This can lead to a reduction in the deuterium incorporation rate, compromising the compound's utility as an internal standard. Careful control of reaction conditions and handling procedures is necessary to minimize undesired deuterium-hydrogen exchange. Verification of the deuterium content in the final product is essential through techniques such as mass spectrometry or deuterium NMR.

Regioselectivity in Hydroxylation

Achieving regioselective hydroxylation at the 6-methylidene position represents another significant challenge in the synthesis of this compound. The steroid skeleton contains multiple sites susceptible to oxidation, necessitating careful control of reaction conditions and selection of appropriate oxidizing agents to achieve the desired selectivity. Overoxidation or oxidation at unintended positions can lead to complex mixtures of products that require extensive purification. The development of highly selective chemical or enzymatic oxidation methods targeting specifically the 6-methylidene group is crucial for efficient synthesis of the target compound.

Chemical Reactions Analysis

Metabolic Reactions

6-HME-d3 participates in phase I and II metabolic pathways:

-

Phase I (Oxidation/Reduction) :

-

6-Hydroxymethyl Formation : CYP3A4 catalyzes the oxidation of exemestane’s C6 methylene group to a hydroxymethyl moiety, forming 6-HME .

-

17β-Reduction : Cytosolic aldo-keto reductases (AKR1C3) reduce the 17-keto group of 6-HME to yield 17β-hydroxy metabolites, which retain aromatase inhibitory activity .

-

-

Phase II (Conjugation) :

Table 2: Key Metabolites and Their Activities

Analytical Characterization

Studies employ advanced techniques to validate 6-HME-d3 and its derivatives:

-

LC-MS/MS : Quantifies deuterated metabolites in biological matrices with high specificity, using transitions such as m/z 329 → 121 for 6-HME-d3 .

-

NMR Spectroscopy : Confirms structural integrity, with characteristic shifts at δ 5.70 (C1–C4 diene) and δ 3.58 (C6 hydroxymethyl) .

Research Implications

-

Pharmacokinetic Studies : Deuterium labeling enables precise tracking of 6-HME-d3 in vivo, revealing its rapid glucuronidation and renal clearance .

-

Drug-Drug Interactions : Co-administration with CYP3A4 inducers (e.g., rifampicin) accelerates 6-HME-d3 metabolism, necessitating dose adjustments .

This synthesis of enzymatic pathways, metabolic fates, and analytical data underscores the complexity of 6-Hydroxymethyl Exemestane-d3’s reactivity. Its role as a deuterated internal standard continues to advance precision in pharmacokinetic and biomarker research for hormone-dependent cancers.

Scientific Research Applications

6-Hydroxymethyl Exemestane-d3 has several scientific research applications:

Pharmacokinetic Studies: The deuterated form is used to study the metabolic pathways and pharmacokinetics of Exemestane.

Biological Research: It is used in studies related to estrogen-receptor-positive breast cancer.

Chemical Research: The compound is used as a reference standard in analytical chemistry.

Industrial Applications: It is used in the development of new drugs and therapeutic agents.

Mechanism of Action

6-Hydroxymethyl Exemestane-d3, like Exemestane, acts as an irreversible steroidal aromatase inhibitor. It binds to the active site of the aromatase enzyme, leading to permanent inhibition. This prevents the conversion of androgens to estrogens, thereby reducing estrogen levels in the body. The molecular targets include the aromatase enzyme, and the pathways involved are related to estrogen biosynthesis.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes critical differences between 6-Hydroxymethyl Exemestane-d3 and related compounds:

Key Findings:

- Deuterium Isotope Effect : The deuterium in this compound slows metabolic degradation, improving its utility in mass spectrometry as an internal standard .

- Bioactivity: Non-deuterated 6-Hydroxymethyl Exemestane retains aromatase inhibitory activity but may exhibit faster clearance compared to its deuterated counterpart .

- Analytical Applications : Deuterated derivatives like this compound are critical for quantifying Exemestane and its metabolites in biological matrices, minimizing isotopic interference .

Metabolic and Pharmacokinetic Profiles

- Exemestane : Undergoes extensive hepatic metabolism via 6-hydroxymethylation and 17β-hydroxylation, forming active metabolites .

- 6-Hydroxymethyl Exemestane : A primary metabolite with comparable inhibitory activity to Exemestane but shorter half-life due to rapid glucuronidation .

- This compound : Deuterium substitution at the 6-hydroxymethyl position reduces oxidative metabolism, enhancing stability for analytical reproducibility .

Biological Activity

6-Hydroxymethyl Exemestane-d3 (6-HM-EXE-d3) is a deuterated derivative of exemestane, an irreversible aromatase inhibitor used primarily in the treatment of hormone-receptor-positive breast cancer in postmenopausal women. The biological activity of 6-HM-EXE-d3 is crucial for understanding its pharmacological properties, metabolic pathways, and potential therapeutic applications. This article reviews the biological activity of 6-HM-EXE-d3, focusing on its mechanisms of action, metabolic pathways, and relevant case studies.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C20H30O5 |

| Molecular Weight | 354.5 g/mol |

| IUPAC Name | (5S,6Z,8E,10E,12R,14Z,16E,18S)-6-hydroxymethyl-5,12,18-trihydroxyicosa-6,8,10,14,16-pentaenoic acid |

| CAS Number | Not specified |

The primary mechanism by which 6-HM-EXE-d3 exerts its biological effects involves the inhibition of aromatase activity. Aromatase is an enzyme responsible for converting androgens to estrogens. By inhibiting this enzyme, 6-HM-EXE-d3 effectively lowers estrogen levels in the body, which is beneficial in treating estrogen-dependent cancers.

- Aromatase Inhibition : Similar to exemestane, 6-HM-EXE-d3 binds irreversibly to the aromatase enzyme. This binding prevents the conversion of androgens (like testosterone and androstenedione) into estrogens (like estradiol), leading to reduced estrogen levels.

- Metabolite Formation : Studies have shown that 6-HM-EXE-d3 is metabolized into several active metabolites that may contribute to its overall efficacy. For instance, it can form cysteine conjugates which are significant in the urinary excretion profile of patients undergoing treatment with exemestane .

Biological Activity and Efficacy

The biological activity of 6-HM-EXE-d3 has been investigated through various studies focusing on its pharmacokinetics and pharmacodynamics.

Case Studies

- Phase II Clinical Trials : A multicenter phase II trial assessed exemestane's efficacy in postmenopausal women with advanced breast cancer. The study found that exemestane had an objective response rate of 13%, with a median duration of response lasting approximately 9 months . While specific data on 6-HM-EXE-d3 was not detailed in this trial, the findings support the clinical relevance of its parent compound.

- Metabolite Analysis : A study identified major metabolites of exemestane in urine and plasma samples from patients. The analysis revealed that cysteine conjugates accounted for a significant portion (77% in urine) of total metabolites . This indicates that metabolites like 6-HM-EXE-d3 may play a role in the therapeutic effects observed with exemestane.

Comparative Analysis

To better understand the biological activity of 6-HM-EXE-d3 compared to other compounds, a comparative analysis is presented below:

Q & A

Q. What criteria define reliable sourcing of this compound for preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.